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Compound of Interest

Compound Name: d(pT)10

Cat. No.: B1168224 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals experiencing low cDNA yield when

using d(pT)10 primers for reverse transcription.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Q1: Why is my cDNA yield consistently low when using
d(pT)10 primers?
Low cDNA yield can stem from several factors, ranging from the quality of your starting RNA to

the specifics of your reaction setup. Here are the most common culprits and how to address

them:

Poor RNA Quality and Integrity: The quality of your input RNA is critical for successful

reverse transcription. Degraded RNA, which may have damaged or missing poly(A) tails, will

not be efficiently primed by d(pT)10 primers, leading to low or no cDNA synthesis.[1][2]

Troubleshooting:

Assess RNA integrity using gel electrophoresis to visualize the 18S and 28S ribosomal

RNA bands or by determining the RNA Integrity Number (RIN) with a bioanalyzer.[1][3]

Intact eukaryotic RNA should show sharp 28S and 18S rRNA bands.[3]
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If RNA is degraded, consider using a mix of oligo(dT) and random hexamer primers to

capture a wider range of RNA fragments.[4][5][6]

Always use RNase-free reagents and consumables to prevent RNA degradation.[7]

Presence of Inhibitors in the RNA Preparation: Contaminants from the RNA extraction

process can inhibit the reverse transcriptase enzyme.[1][8] Common inhibitors include high

concentrations of salt, ethanol, guanidine thiocyanate, and heme.[1][8]

Troubleshooting:

Consider re-purifying your RNA using a different method that is effective at removing

inhibitory substances.[1][8]

Alternatively, you can try diluting your RNA sample. While this reduces the total amount

of template, it can also dilute the inhibitor to a concentration that is no longer detrimental

to the enzyme's activity.[1][8]

RNA Secondary Structure: Complex secondary structures within the RNA template can

cause the reverse transcriptase to stall or dissociate, resulting in truncated cDNA products

and lower overall yield.[3][4][8]

Troubleshooting:

Perform an initial denaturation step by incubating the RNA and primers at 65-70°C for 5-

10 minutes before adding the reverse transcription master mix.[1][3] This helps to relax

the RNA secondary structures.

Use a reverse transcriptase that is active at higher temperatures (e.g., 48-55°C), as this

can also help to melt secondary structures.[4]

Suboptimal Primer Concentration: The concentration of your d(pT)10 primers can influence

the yield and length of your cDNA.

Troubleshooting:

While increasing primer concentration might seem like a solution, it can sometimes lead

to an increase in shorter, truncated cDNA products due to internal priming at A-rich
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sequences within the mRNA.[9]

For optimal results, it is recommended to test a range of primer concentrations.

Q2: I am getting some cDNA, but it appears to be
truncated. What could be the cause?
Truncated cDNA is a common issue when using oligo(dT) primers. This is often due to:

Internal Priming: d(pT)10 primers can anneal to internal poly(A) stretches within the mRNA

sequence, not just the 3' poly(A) tail.[9] This leads to the synthesis of shorter, incomplete

cDNA molecules.[9]

Troubleshooting:

To mitigate internal priming, consider using anchored oligo(dT) primers (e.g.,

oligo(dT)20VN). The degenerate base at the 3' end helps to anchor the primer to the

start of the poly(A) tail, reducing priming at internal sites.[9][10]

RNA Degradation: As mentioned previously, degraded RNA will naturally lead to shorter

cDNA products.

RNA Secondary Structure: Complex secondary structures can prematurely terminate the

reverse transcription process.

Q3: Can the length of the d(pT) primer affect my cDNA
yield?
Yes, the length of the oligo(dT) primer can have an impact. While d(pT)10 is a common length,

longer primers (e.g., oligo(dT)18 or oligo(dT)20) can offer more stable annealing to the poly(A)

tail, which can be particularly beneficial when using reverse transcriptases that function at

higher temperatures.[10]

Quantitative Data Summary
The following table summarizes the potential effects of varying d(pT)10 primer concentration

on cDNA yield and product length. Note that optimal concentrations may vary depending on the
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specific reverse transcriptase and reaction conditions.

Primer Concentration Expected cDNA Yield
Potential Impact on cDNA
Length

Low
May be suboptimal, especially

for low-abundance transcripts.

Less likely to have issues with

internal priming, potentially

favoring full-length products.

Optimal
Highest yield of full-length

cDNA.

Balanced representation of

transcripts.

High

May not significantly increase

the yield of full-length

products.

Can increase the incidence of

internal priming, leading to a

higher proportion of shorter,

truncated cDNA fragments.[9]

Experimental Protocols
Protocol: First-Strand cDNA Synthesis with d(pT)10
Primers
This protocol provides a general framework for first-strand cDNA synthesis. Always refer to the

manufacturer's instructions for your specific reverse transcriptase for optimal results.

1. RNA Denaturation and Primer Annealing:

In a sterile, RNase-free microcentrifuge tube, combine the following:

Total RNA: 1 µg

d(pT)10 primer (50 µM): 1 µl

dNTP mix (10 mM each): 1 µl

Nuclease-free water: to a final volume of 13 µl

Gently mix and briefly centrifuge.
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Incubate at 65°C for 5 minutes.

Immediately place on ice for at least 1 minute to prevent RNA from refolding.

2. Reverse Transcription Reaction:

Prepare a master mix containing the following for each reaction:

5X RT Buffer: 4 µl

RNase Inhibitor (40 U/µl): 1 µl

Reverse Transcriptase (200 U/µl): 1 µl

Nuclease-free water: 1 µl

Add 7 µl of the master mix to the denatured RNA/primer mixture from step 1.

The final reaction volume will be 20 µl.

Gently mix by pipetting up and down and briefly centrifuge.

Incubate at 42°C for 60 minutes.

Inactivate the enzyme by heating at 70°C for 15 minutes.

The resulting cDNA can be stored at -20°C or used directly in downstream applications like

PCR.
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Start: Low cDNA Yield with d(pT)10 Primers
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Good

RNA is Degraded

Poor

2. Check for Inhibitors

Action: Use a mix of
oligo(dT) and random primers

Re-evaluate cDNA Yield

Inhibitors Suspected

Yes

No Inhibitors Suspected

No

Action: Re-purify or dilute RNA

3. Optimize RT Reaction

Action: Add 65°C denaturation step

If secondary structures suspected

Action: Use anchored
oligo(dT) primers

If truncated products observed

Click to download full resolution via product page

Caption: Troubleshooting workflow for low cDNA yield.
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This comprehensive guide should assist you in diagnosing and resolving issues related to low

cDNA yield in your experiments. For further assistance, please consult the technical

documentation for your specific reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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